molecular formula C9H12FN3 B1488070 5-Fluoro-2-(piperidin-4-yl)pyrimidine CAS No. 1256835-53-6

5-Fluoro-2-(piperidin-4-yl)pyrimidine

Cat. No. B1488070
CAS RN: 1256835-53-6
M. Wt: 181.21 g/mol
InChI Key: LRMZRTRYVXITLK-UHFFFAOYSA-N
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Description

“5-Fluoro-2-(piperidin-4-yl)pyrimidine” is a chemical compound with the molecular formula C9H12FN3. It is used in the preparation of potent deoxycytidine kinase inhibitors .


Synthesis Analysis

The synthesis of “5-Fluoro-2-(piperidin-4-yl)pyrimidine” involves a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-(piperidin-4-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . The pyrimidine ring is substituted at position 2 with a fluorine atom and at position 4 with a piperidine ring.

Mechanism of Action

Target of Action

The primary target of 5-Fluoro-2-(piperidin-4-yl)pyrimidine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth and proliferation, making it a key target in the treatment of various cancers .

Mode of Action

5-Fluoro-2-(piperidin-4-yl)pyrimidine interacts with its target by inhibiting the activity of the serine/threonine-protein kinase B-raf . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and proliferation .

Biochemical Pathways

The action of 5-Fluoro-2-(piperidin-4-yl)pyrimidine affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in a variety of cellular functions, including cell growth and survival . By inhibiting the serine/threonine-protein kinase B-raf, 5-Fluoro-2-(piperidin-4-yl)pyrimidine disrupts this pathway, leading to altered cell growth and proliferation .

Pharmacokinetics

Piperidine derivatives, which include 5-fluoro-2-(piperidin-4-yl)pyrimidine, are known to exhibit a wide range of biological activities and are used in the production of various drugs . These properties suggest that 5-Fluoro-2-(piperidin-4-yl)pyrimidine likely has favorable ADME properties that contribute to its bioavailability.

Result of Action

The molecular and cellular effects of 5-Fluoro-2-(piperidin-4-yl)pyrimidine’s action are primarily related to its inhibition of the serine/threonine-protein kinase B-raf . This inhibition disrupts the PI3K signaling pathway, leading to changes in cell growth and proliferation . These changes can result in the death of cancer cells, thereby contributing to the compound’s anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(piperidin-4-yl)pyrimidine. It is known that the efficacy of piperidine derivatives can be influenced by various factors, including the presence of other drugs, the pH of the environment, and the presence of certain enzymes

Future Directions

The future directions for “5-Fluoro-2-(piperidin-4-yl)pyrimidine” could involve further exploration of its potential as a deoxycytidine kinase inhibitor . Additionally, given the broad therapeutic potential of fluorinated pyrimidines , there may be opportunities to investigate its use in other medical applications.

properties

IUPAC Name

5-fluoro-2-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMZRTRYVXITLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(piperidin-4-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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